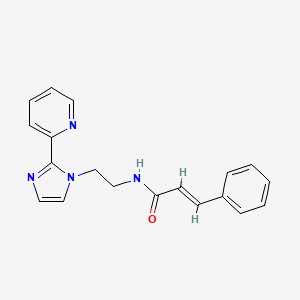

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurred in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Mechanism of Action

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide targets the PIM kinase family, which consists of three isoforms (PIM1, PIM2, and PIM3). PIM kinases are serine/threonine kinases that regulate various cellular processes such as cell proliferation, survival, and metabolism. Overexpression of PIM kinases has been observed in various cancers, making them attractive targets for cancer therapy. This compound inhibits the activity of PIM kinases by binding to their ATP-binding site, which prevents the phosphorylation of downstream targets.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also inhibits cell proliferation and migration, which are important processes for tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. However, this compound may also have off-target effects on other kinases, which could lead to unwanted side effects.

Advantages and Limitations for Lab Experiments

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It has also been extensively studied, making it a well-characterized compound. However, this compound may have limitations in terms of specificity and potency. It may also have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide research. One direction is to investigate its potential as a combination therapy with other cancer drugs. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate its potential in treating other diseases such as sickle cell anemia and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide can be synthesized using a multi-step process that involves the reaction of cinnamaldehyde with 2-(2-aminoethyl)pyridine to form this compound. The compound can be purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including prostate, leukemia, and lymphoma. This compound has also been tested in preclinical models of cancer, where it demonstrated significant anti-tumor activity. In addition to its anti-cancer properties, this compound has also been investigated for its potential in treating other diseases such as sickle cell anemia and Alzheimer's disease.

properties

IUPAC Name |

(E)-3-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-18(10-9-16-6-2-1-3-7-16)21-12-14-23-15-13-22-19(23)17-8-4-5-11-20-17/h1-11,13,15H,12,14H2,(H,21,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLDTSXCAJJBOO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)

![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)